molecular formula C15H16N2O2S2 B2559459 N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1207043-80-8

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2559459
M. Wt: 320.43
InChI Key: RWQNNAKZEOOHTO-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Catalyst in Coupling Reactions

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, due to its structural composition, shows potential in catalysis, particularly in coupling reactions. A study by De, Yin, and Ma (2017) demonstrated that Cu2O combined with N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst system for Goldberg amidation reactions. This system works well with less reactive (hetero)aryl chlorides, expanding the scope of Cu-catalyzed reactions to include a broader range of substrates. The catalyst system exhibited good to excellent yields across various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides. It also enabled the arylation of lactams and oxazolidinones, showcasing its versatility and potential in organic synthesis and pharmaceutical research (De, Yin, & Ma, 2017).

Synthesis of Oxalamides

Research by Mamedov et al. (2016) explored a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the chemical versatility and reactivity of oxalamide compounds. This method could potentially involve intermediates or derivatives similar to N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, highlighting its relevance in the synthesis of complex organic molecules. The new approach offers a high-yield, operationally simple methodology, contributing to the development of pharmaceuticals and other oxalamide-based compounds (Mamedov et al., 2016).

Future Directions

Future research could focus on the synthesis and analysis of thiophene derivatives, given their potential as biologically active compounds .

properties

IUPAC Name

N'-[(1-thiophen-2-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-13(16-9-11-3-1-7-20-11)14(19)17-10-15(5-6-15)12-4-2-8-21-12/h1-4,7-8H,5-6,9-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNNAKZEOOHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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